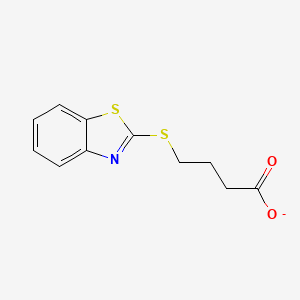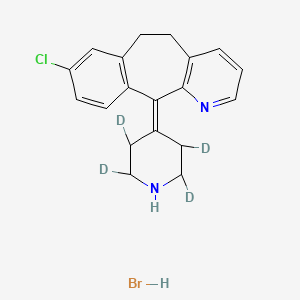
Thalidomide-5-NH-PEG4-NH4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is a synthesized compound that incorporates Thalidomide. It is primarily used in scientific research and is known for its role as an E3 ligase ligand-linker conjugate . This compound is not intended for personal use and is strictly for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is synthesized by incorporating Thalidomide with a polyethylene glycol (PEG) linker. The synthesis involves multiple steps, including the activation of Thalidomide and the subsequent attachment of the PEG linker . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production is carried out in specialized facilities equipped to handle complex chemical reactions and maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-NH-PEG4-NH4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) with different functional groups .
Scientific Research Applications
Thalidomide-5-NH-PEG4-NH4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and compounds for industrial applications
Mechanism of Action
The mechanism of action of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) involves its role as an E3 ligase ligand-linker conjugate. It interacts with specific molecular targets, such as cereblon, and modulates the activity of E3 ligases. This interaction leads to the ubiquitination and subsequent degradation of target proteins, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is unique due to its specific structure and functional properties. Similar compounds include:
Thalidomide-5-PEG4-NH2 (hydrochloride): Another E3 ligase ligand-linker conjugate with a different linker structure.
Thalidomide derivatives: Various derivatives of Thalidomide with different functional groups and linkers
These similar compounds share some properties with Thalidomide-5-NH-PEG4-NH4 (hydrochloride) but differ in their specific structures and applications.
Properties
Molecular Formula |
C23H33ClN4O8 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O8.ClH/c24-5-7-32-9-11-34-13-14-35-12-10-33-8-6-25-16-1-2-17-18(15-16)23(31)27(22(17)30)19-3-4-20(28)26-21(19)29;/h1-2,15,19,25H,3-14,24H2,(H,26,28,29);1H |
InChI Key |
CEHIEVAHUHKGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)


![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)


![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)



![trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12365582.png)
